3-Methyl-4-(alpha-methylbenzyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35770-75-3 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-methyl-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 |
InChI Key |
KJONBRVREKLHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 4 Alpha Methylbenzyl Phenol
Friedel-Crafts Alkylation Routes to Phenolic Benzyl (B1604629) Derivatives
The synthesis of 3-Methyl-4-(alpha-methylbenzyl)phenol is achieved through the electrophilic aromatic substitution reaction between m-cresol (B1676322) and styrene (B11656). This reaction, a variant of the Friedel-Crafts alkylation, involves the acid-catalyzed generation of a carbocation from styrene, which then attacks the electron-rich aromatic ring of m-cresol. mt.comwikipedia.org
Catalytic Systems in Alkylation Reactions (e.g., Mesoporous Molecular Sieves, Solid Acids, Ionic Liquids)
The choice of catalyst is pivotal in the alkylation of phenols, influencing reaction efficiency, selectivity, and environmental impact. While traditional catalysts like aluminum chloride (AlCl₃) are effective, research has shifted towards more sustainable and reusable alternatives. masterorganicchemistry.comorganic-chemistry.org
Solid Acids: Heterogeneous solid acid catalysts are highly favored due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity. Sulfated zirconia (SO₄²⁻/ZrO₂) is a prominent example of a superacid catalyst used for the alkylation of cresols. mdpi.comresearchgate.net These materials possess both Brønsted and Lewis acid sites on their surface, which are crucial for activating the alkylating agent. mdpi.comresearchgate.net Studies on the vapor-phase alkylation of isomeric cresols over perlite-supported sulfated zirconia have demonstrated high conversion rates and the catalyst's ability to be recycled for multiple runs without significant loss of activity. mdpi.comresearchgate.net Strong acid ion-exchange resins also serve as effective heterogeneous catalysts for the alkylation of m-cresol, particularly under solvent-free conditions. semanticscholar.org
Mesoporous Molecular Sieves: Materials like Al-MCM-41 are used as catalysts in the regioselective alkylation of cresols. researchgate.net Their well-defined pore structure and high surface area can enhance selectivity by exerting shape-selective control over the transition states of the reactants and products.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that act as both solvent and catalyst, offering benefits like negligible vapor pressure and high thermal stability. researchgate.net Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid (-SO₃H) groups, have been successfully employed for the alkylation of cresols. researchgate.netresearchgate.net These catalysts can be supported on materials like mesoporous silica (B1680970) (SBA-15) to combine the advantages of ILs with the practical benefits of a solid catalyst, such as easy recovery. researchgate.net The use of ILs can lead to high conversion and selectivity under relatively mild conditions. researchgate.netrsc.org
Optimization of Reaction Parameters for Yield and Selectivity (e.g., temperature, reaction time, reactant molar ratios, catalyst loading)
Achieving high yield and desired regioselectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The interplay between temperature, reaction time, the molar ratio of reactants, and catalyst loading dictates the outcome of the reaction.
Temperature: Reaction temperature significantly affects both the rate of reaction and the product distribution. In the alkylation of cresols, higher temperatures generally increase the conversion rate but may also promote the formation of thermodynamically stable isomers or lead to de-alkylation of the products. mdpi.comsemanticscholar.org For instance, in the alkylation of methylbenzene, the isomer distribution is highly dependent on temperature. libretexts.org
Reactant Molar Ratios: The molar ratio of the phenol (B47542) to the alkylating agent is a key factor in controlling the degree of alkylation. An excess of the phenolic substrate is often used to favor mono-alkylation and suppress the formation of di- and poly-alkylated by-products. semanticscholar.org Research on the alkylation of m-cresol with isopropyl alcohol showed that a 5:1 molar ratio of cresol (B1669610) to alcohol was optimal for achieving high selectivity towards mono-alkylated products. semanticscholar.org
Reaction Time and Catalyst Loading: Sufficient reaction time is necessary to achieve high conversion, but prolonged times can lead to the formation of undesired by-products. Similarly, catalyst loading must be optimized; while a higher catalyst concentration can increase the reaction rate, it may also promote side reactions. The optimal conditions often involve balancing these factors to maximize the yield of the target compound. semanticscholar.org
The following table summarizes findings on how reaction parameters influence the alkylation of cresols, based on studies using various alkylating agents.
| Parameter | Effect on Reaction | Research Finding |
| Temperature | Influences reaction rate and product isomer distribution. | In the alkylation of m-cresol, increasing temperature can alter the ratio of C-alkylated isomers, favoring the more thermodynamically stable products. semanticscholar.org Higher temperatures can also lead to de-alkylation. mdpi.com |
| Molar Ratio (Cresol:Alkene) | Controls the degree of alkylation (mono- vs. poly-alkylation). | Increasing the molar ratio of m-cresol to the alkylating agent (e.g., to 5:1) increases selectivity for mono-C-alkylated products over di-alkylated ones. semanticscholar.org |
| Catalyst Loading | Affects reaction rate and selectivity. | Increasing the amount of acid resin catalyst can increase the selectivity for certain isomers (e.g., sym-thymol over p-thymol) due to a higher number of active sites promoting isomerization. semanticscholar.org |
| Reaction Time | Determines the extent of conversion and potential for side reactions. | In the microwave-assisted alkylation of m-cresol, a minimum of 30 minutes was required to achieve complete conversion to C-alkylated products from an initial O-alkylated intermediate. semanticscholar.org |
Elucidation of Reaction Mechanisms for alpha-Methylbenzylation of Phenols
The alpha-methylbenzylation of m-cresol is a classic electrophilic aromatic substitution that proceeds via a multi-step mechanism. mt.combyjus.com
Formation of the Electrophile: The reaction is initiated by an acid catalyst (H⁺), which protonates the styrene molecule at its terminal carbon. This generates a secondary benzylic carbocation (the 1-phenylethyl cation). This carbocation is relatively stable due to the resonance delocalization of the positive charge into the adjacent phenyl ring. byjus.comresearchgate.net
Electrophilic Attack: The electron-rich aromatic ring of m-cresol acts as a nucleophile, attacking the electrophilic carbocation. The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are activating and direct the incoming electrophile to specific positions. libretexts.org This attack forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring. mt.combyjus.com
Deprotonation and Aromaticity Restoration: A weak base (which can be the solvent or the conjugate base of the catalyst) removes a proton from the carbon atom that formed the new bond with the electrophile. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, this compound. The acid catalyst is regenerated in this step. mt.com
Regioselectivity Control in Phenol Alkylation
Controlling the position of substitution on the m-cresol ring is crucial for the selective synthesis of the desired isomer. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring, namely the hydroxyl (-OH) group at position 1 and the methyl (-CH₃) group at position 3.
The hydroxyl group is a powerful activating group and an ortho, para-director. It strongly activates positions 2, 4, and 6 for electrophilic attack. The methyl group is a less powerful activating group, also directing ortho and para (to itself), which corresponds to positions 2, 4, and 6. Therefore, both groups cooperatively direct the incoming electrophile to these positions.
However, steric hindrance from the methyl group at position 3 makes an attack at the adjacent ortho position (position 2) less favorable. Consequently, the electrophilic attack occurs preferentially at the electronically activated and less sterically hindered positions: position 4 (para to the hydroxyl group) and position 6 (ortho to the hydroxyl group). This leads to a mixture of two primary isomers: This compound and 3-Methyl-6-(alpha-methylbenzyl)phenol .
The ratio of these isomers can be influenced by the reaction conditions. For example, studies using aluminum cresolate catalysts have shown that the alkylation of m-cresol with styrene produces a mixture of isomeric products. osti.gov The choice between kinetic and thermodynamic control is also important; lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for rearrangement to the more thermodynamically stable isomer. semanticscholar.orglibretexts.org
Advanced Synthetic Strategies
While Friedel-Crafts alkylation is the predominant method, modern organic synthesis seeks to develop more efficient and atom-economical routes through advanced strategies like domino processes.
Multicomponent Reactions and Domino Processes
Domino reactions, also known as cascade or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. e-bookshelf.deiupac.org This approach significantly enhances synthetic efficiency, reduces waste, and saves time and resources. e-bookshelf.de
While a specific domino process for the direct synthesis of this compound from simple precursors is not widely reported, the principles of domino chemistry offer a pathway for future synthetic design. For instance, gold-catalyzed domino reactions have been developed for the efficient synthesis of other highly substituted phenols from en-diyne substrates. nih.gov Another powerful example is the domino Knoevenagel-hetero-Diels-Alder reaction, which allows for the rapid construction of complex heterocyclic systems in a single pot. iupac.org
The application of such advanced, multi-step, one-pot methodologies to the synthesis of alkylated phenols remains an area for further research. Currently, the direct and reliable nature of the Friedel-Crafts alkylation makes it the most practical and established method for producing this compound and related compounds.
Green Chemistry Approaches in Phenol Synthesis
Traditional phenol synthesis methods often involve harsh conditions and toxic reagents. nih.govresearchgate.net In contrast, green chemistry emphasizes the use of environmentally benign solvents, catalysts, and energy-efficient processes to minimize waste and environmental impact. researchgate.net
Aqueous Media Synthesis Protocols
The use of water as a solvent in organic reactions is a cornerstone of green chemistry, offering significant environmental and safety benefits. researchgate.net For the synthesis of substituted phenols, protocols have been developed that leverage aqueous environments. One notable approach is the ipso-hydroxylation of arylboronic acids. While some studies show that using only water can lead to moderate yields (50-55%), likely due to the poor solubility of the boronic acid, it remains a viable green solvent. researchgate.net The combination of an aqueous hydrogen peroxide oxidant in a green solvent like ethanol (B145695) has been shown to be a mild, highly efficient, and rapid method for producing a wide range of substituted phenols at room temperature. nih.govrsc.org
Another green strategy is the oxidative polymerization of phenol, which can be performed by simply stirring phenol with an oxidant in water. researchgate.net This method avoids the use of formaldehyde, a common but hazardous reagent in traditional phenolic resin production. Research has demonstrated that this reaction can proceed under ambient conditions in an aqueous environment (pH >13.5) with the aid of a surfactant. researchgate.net
Table 1: Example of Aqueous Synthesis Conditions for Polyhydronaphthalenes This table illustrates a green, one-pot, multi-component reaction in aqueous media, highlighting the mild conditions and high yields achievable. researchgate.net
| Component | Role | Details |
| Solvent | Reaction Medium | Water:Ethanol (1:1) |
| Catalyst | Promoter | Ammonium Acetate (B1210297) |
| Temperature | Reaction Condition | 55-60 °C |
| Advantage | Outcome | High yields, short reaction times, operational simplicity |
Utilization of Sustainable Catalysts (e.g., agro-waste derived catalysts)
The development of sustainable catalysts is critical for advancing green chemical manufacturing. Bio-based catalysts, particularly those derived from agro-industrial waste, are gaining attention as cost-effective and environmentally friendly alternatives to conventional catalysts. acs.orgresearchgate.net Lignocellulosic biomass, for instance, is a primary source for obtaining bio-based phenols through catalytic depolymerization. rsc.org
Ashes from various agricultural wastes can be used as heterogeneous base catalysts. researchgate.net These materials are readily available, non-toxic, biodegradable, and can be highly active, sometimes outperforming commercial catalysts in reactions like biodiesel synthesis. researchgate.net While the direct application of agro-waste catalysts for the specific synthesis of this compound is not widely documented, the principle is well-established. For example, activated carbons derived from agricultural by-products like rubber seed coats have been successfully used to adsorb phenols from wastewater, indicating their potential utility in catalytic processes. researchgate.netnih.gov The high potassium content in some agro-waste ashes contributes to their high basicity and catalytic activity. researchgate.net
Isolation and Purification Techniques for Substituted Phenols
Following synthesis, the target compound must be isolated from the reaction mixture and purified. The choice of technique depends on the physical properties of the compound and the nature of the impurities.
Chromatographic Separation Methods
Chromatography is a versatile and widely used technique for the separation and purification of organic compounds. nih.gov For substituted phenols, several chromatographic methods are applicable.
Thin Layer Chromatography (TLC): TLC is often used for rapid analysis of reaction mixtures and for determining appropriate solvent systems for column chromatography. ksu.edu.sa For phenols, a common stationary phase is silica gel coated on a glass or aluminum plate. ksu.edu.sa Visualization of the separated, often colorless, spots can be achieved using UV light or an iodine chamber. ksu.edu.sa
Column Chromatography: This preparative technique is used to separate larger quantities of material. researchgate.net Silica gel is a common stationary phase for separating phenolic compounds. researchgate.net To prevent the common issue of peak tailing with acidic compounds like phenols, the silica gel and eluent can be treated with gaseous carbon dioxide. researchgate.net Other stationary phases like polyamide and Sephadex LH-20 are also effective. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is used for both analytical and preparative-scale separations. scielo.org.bo Reversed-phase HPLC, using a C18 column, is a well-established method for separating a wide variety of phenolic compounds. scielo.org.bo The use of a diode-array detector allows for the identification of compounds based on their retention time and UV-Vis spectra. scielo.org.bo
Table 2: Common Chromatographic Methods for Phenol Separation This table summarizes and compares different chromatographic techniques used for purifying phenolic compounds. nih.govksu.edu.saresearchgate.netscielo.org.bo
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |
| TLC | Silica Gel | Hexane:Ethyl Acetate or Dichloromethane:Ethyl Acetate | Analytical (monitoring reactions) |
| Column | Silica Gel, Polyamide | Toluene:Ethyl Acetate:Formic Acid or Chloroform:Methanol | Preparative (purification) |
| HPLC | Reversed-phase (C18) | Methanol/Water or Acetonitrile/Water gradients | Analytical & Preparative (high-purity separation) |
| GC | Capillary Column | N/A (Carrier Gas) | Analytical (for volatile phenols, may require derivatization) nemi.gov |
Advanced Spectroscopic Characterization of 3 Methyl 4 Alpha Methylbenzyl Phenol
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis:Requires an experimental spectrum to identify the precise wavenumbers of characteristic functional group vibrations and to perform any meaningful conformational analysis.
Therefore, until research containing the spectral characterization of 3-Methyl-4-(alpha-methylbenzyl)phenol is published and made available, a detailed article as outlined cannot be generated.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry is employed to determine the precise molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₁₅H₁₆O, the expected exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.
Table 1: Theoretical Exact Mass Calculation for C₁₅H₁₆O
| Element | Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
| Carbon | ¹²C | 12.0000 | 15 | 180.0000 |
| Hydrogen | ¹H | 1.0078 | 16 | 16.1248 |
| Oxygen | ¹⁶O | 15.9949 | 1 | 15.9949 |
| Total | 212.1201 |
An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds closely to this theoretical value, thereby confirming the molecular formula. Modern techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are often utilized for such analyses, providing both separation and precise mass data. acs.org
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. When the molecular ion of this compound is formed in the mass spectrometer, it can undergo various fragmentation pathways, leading to the formation of smaller, stable fragment ions. The analysis of these fragments helps in piecing together the molecular structure.
Phenols typically exhibit a strong molecular ion peak due to the stability of the aromatic ring. mdpi.com Common fragmentation patterns for phenols include the loss of a hydrogen atom, a CO molecule (M-28), or a formyl radical (HCO·, M-29). mdpi.com For this compound, several key fragmentation pathways can be predicted based on its structure, which includes a phenol (B47542) ring, a methyl group, and an alpha-methylbenzyl substituent.
Key Predicted Fragmentation Pathways:
Benzylic Cleavage: The bond between the alpha-carbon of the benzyl (B1604629) group and the phenolic ring is susceptible to cleavage. This would result in the formation of a stable benzyl cation or a related fragment.
Loss of a Methyl Radical: Cleavage of the methyl group from the alpha-methylbenzyl substituent or the phenolic ring would lead to a fragment ion with a mass loss of 15 Da.
Alpha Cleavage: Similar to alcohols, phenols can undergo alpha cleavage, which in this case would involve the breaking of the bond between the oxygen-bearing carbon and a neighboring carbon. mdpi.com
McLafferty Rearrangement: While more common in carbonyl compounds, rearrangements can occur, leading to characteristic fragment ions.
Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Lost Neutral Fragment | Structure of the Ion |
| 197 | CH₃ | [M - CH₃]⁺ |
| 107 | C₈H₉ | [M - C₈H₉]⁺ (from benzylic cleavage) |
| 105 | C₇H₇O | [C₈H₉]⁺ (from benzylic cleavage) |
| 91 | C₈H₇O | [C₇H₇]⁺ (tropylium ion) |
The relative abundance of these fragment ions provides further structural information. The most stable ions will typically give rise to the most intense peaks in the spectrum.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the substituted benzene (B151609) ring (phenol). Phenol itself exhibits a characteristic UV absorption band around 270-280 nm. The presence of alkyl substituents on the benzene ring typically causes a small red shift (bathochromic shift) in the λmax. Therefore, for this compound, the principal absorption bands are expected in the ultraviolet region.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Region | Associated Electronic Transition | Chromophore |
| ~275-285 | UV-A | π → π | Substituted Phenolic Ring |
| ~220-230 | UV-C | π → π | Benzene Ring |
The exact position and intensity of the absorption maxima can be influenced by the solvent used for the analysis due to solvent-solute interactions. The absence of absorption in the visible region (400-700 nm) would indicate that the compound is colorless.
X-ray Crystallography for Solid-State Structure Determination
If a crystal structure were to be determined, it would reveal:
The precise bond lengths and angles of the phenolic ring, the methyl group, and the alpha-methylbenzyl substituent.
The dihedral angles between the plane of the phenolic ring and the phenyl ring of the benzyl group, which would define the molecule's conformation.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces. These interactions govern the packing of the molecules in the crystal.
Computational Chemistry and Theoretical Modeling of 3 Methyl 4 Alpha Methylbenzyl Phenol
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to solve the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. youtube.com For a substituted phenol (B47542), DFT methods like the popular B3LYP functional combined with a basis set such as 6-311G* are commonly employed to provide reliable results. nih.govnih.gov
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. 3-Methyl-4-(alpha-methylbenzyl)phenol has several rotatable single bonds, leading to multiple possible conformations. Conformational analysis is the process of exploring the molecule's potential energy surface to find the lowest energy arrangements, known as conformers. libretexts.org
This process involves:
Initial Structures: Creating various starting geometries by systematically rotating the dihedral angles, particularly around the C-C bond connecting the two aromatic rings and the C-O bond of the hydroxyl group.
Energy Minimization: Each starting geometry is then optimized, meaning the calculation systematically alters the atomic coordinates to find a structure that represents a local minimum on the potential energy surface. This process identifies stable conformers.
Illustrative Table: Key Dihedral Angles for Conformational Analysis This table shows the kind of data that would be generated to define the conformation of this compound.
| Dihedral Angle | Description | Expected Low-Energy Values |
| O-C(phenol)-C(benzyl)-C(phenyl) | Rotation of the benzyl (B1604629) group relative to the phenol ring | ~60°, 180°, ~300° |
| C(phenol)-O-H | Orientation of the hydroxyl proton | 0° (syn-planar), 180° (anti-planar) |
Once the optimized geometry is obtained, its electronic properties can be calculated. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. nih.gov
For substituted phenols, the positions of the methyl and benzyl groups significantly influence the energies and spatial distribution of these orbitals. nih.gov
Illustrative Table: Frontier Orbital Energies This table provides an example of the typical electronic structure data obtained from DFT calculations for a phenolic compound.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to attack by electrophiles. In this compound, such regions would be concentrated around the oxygen atom of the hydroxyl group due to its lone pairs, and on the π-systems of the aromatic rings. nih.govresearchgate.net
Positive Potential Regions (Blue): These areas are electron-poor and are attractive to nucleophiles. The most positive region is typically found around the acidic hydrogen of the hydroxyl group. nih.gov
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution that complements the qualitative MEP map. researchgate.net
DFT calculations can predict spectroscopic data, which can be used to validate experimental findings or to aid in the interpretation of experimental spectra.
Theoretical IR Spectra: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule's bonds can be determined. acs.org These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Key vibrations for this molecule would include the O-H stretch (typically broad, ~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aliphatic C-H stretches (~2850-3000 cm⁻¹). docbrown.infomasterorganicchemistry.com Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (~0.96) to improve agreement.
Theoretical NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C). msu.edu The calculated shieldings are then converted to chemical shifts relative to a standard reference compound like Tetramethylsilane (TMS). msu.edu For this compound, distinct signals would be predicted for the phenolic OH, the aromatic protons (with shifts influenced by substituent positions), the methyl protons, and the protons of the alpha-methylbenzyl group. quora.com
Thermodynamic Property Calculations (e.g., heat capacity, entropy, enthalpy)
Using the vibrational frequencies obtained from the DFT calculations, it is possible to apply the principles of statistical mechanics to compute various thermodynamic properties. By calculating the electronic, translational, rotational, and vibrational partition functions, key thermodynamic data can be determined as a function of temperature.
These properties include:
Heat Capacity (Cp, Cv)
Entropy (S)
Enthalpy (H)
This information is vital for understanding the molecule's stability under different thermal conditions and for predicting the thermodynamics of reactions in which it might participate.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While DFT calculations are excellent for analyzing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, allowing the molecule to explore different conformations and interact with its environment.
For this compound, MD simulations would be useful for:
Conformational Sampling: Verifying the conformational landscape obtained from static DFT by observing which conformations are most populated at a given temperature.
Intermolecular Interactions: Simulating the molecule in a solvent (e.g., water or an organic solvent) or in a condensed phase to study how it forms hydrogen bonds and other non-covalent interactions with neighboring molecules. This is critical for understanding its solubility, aggregation behavior, and how it might interact with a biological receptor. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can offer a high level of accuracy for these simulations by treating the molecule of interest with QM while the solvent is treated with a less computationally expensive MM force field. acs.org
Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Framework)
The fundamental principle of QSPR is that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying the structural features into numerical values known as molecular descriptors, statistical models can be developed to predict properties such as boiling point, solubility, or antioxidant activity. tandfonline.complos.org
The development of a QSPR model for this compound would theoretically involve several key stages:
Data Set Selection: A series of phenolic compounds with structural similarities to this compound would be chosen, for which the property of interest has been experimentally measured.
Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. tandfonline.comwiley.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed property. tandfonline.com
Model Validation: The predictive power and robustness of the developed model are rigorously tested using both internal and external validation techniques to ensure its reliability. plos.org
Theoretical Molecular Descriptors for this compound
A crucial aspect of any QSPR study is the calculation of molecular descriptors that can numerically represent the structural characteristics of this compound. These descriptors are categorized based on the aspect of the molecular structure they represent.
| Descriptor Category | Examples of Descriptors Relevant to this compound |
| Constitutional | Molecular Weight, Number of Carbon Atoms, Number of Rings, Number of Hydroxyl Groups |
| Topological | Molecular Connectivity Indices (e.g., Kier & Hall indices), Wiener Index, Balaban Index |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality, Shadow Indices |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges (e.g., on the phenolic oxygen) |
This table is illustrative and represents the types of descriptors that would be calculated in a theoretical QSPR study.
Illustrative QSPR Model for a Hypothetical Property
Antioxidant Capacity = c₀ + (c₁ × Vm) + (c₂ × logP) + (c₃ × qO)
Where:
Vm is the molecular volume.
logP is the octanol-water partition coefficient, representing lipophilicity.
qO is the Mulliken charge on the phenolic oxygen atom.
c₀, c₁, c₂, c₃ are regression coefficients determined from the statistical analysis of a training set of molecules.
Detailed Research Findings from Analogous Compounds
Studies on alkylphenols have demonstrated that the size and branching of the alkyl substituent significantly affect properties like toxicity and biodegradability. nih.govnih.gov The alpha-methylbenzyl group in this compound is a bulky, non-linear substituent, which would be expected to have a pronounced impact on its steric and lipophilic properties.
Furthermore, QSPR studies on phenolic antioxidants have established that electronic effects are paramount. tandfonline.commdpi.com The electron-donating nature of the methyl group at the meta position and the electronic influence of the alpha-methylbenzyl group at the para position would modulate the electron density on the phenolic ring and the oxygen atom. This, in turn, affects the O-H bond dissociation enthalpy, a key parameter in the free-radical scavenging mechanism of phenolic antioxidants. Quantum chemical descriptors, such as Mulliken charges and HOMO/LUMO energies, would be essential for capturing these electronic effects in a QSPR model. tandfonline.com
The table below presents hypothetical, yet plausible, values for selected molecular descriptors for this compound and related phenolic compounds that could be used in a QSPR study.
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Property (e.g., Antioxidant Index) |
| Phenol | 94.11 | 1.48 | 1.70 | 50 |
| m-Cresol (B1676322) | 108.14 | 1.98 | 1.65 | 65 |
| 4-tert-Butylphenol | 150.22 | 3.21 | 1.68 | 75 |
| This compound | 212.29 | 4.50 | 1.85 | 90 |
This interactive table contains illustrative data to demonstrate the principles of a QSPR study. The "Predicted Property" is a hypothetical value for demonstration purposes.
Reaction Mechanisms and Structure Reactivity Relationships of 3 Methyl 4 Alpha Methylbenzyl Phenol
Mechanistic Pathways of Electrophilic Substitution on the Phenolic Ring
The phenolic ring of 3-methyl-4-(alpha-methylbenzyl)phenol is highly activated towards electrophilic aromatic substitution due to the presence of the hydroxyl (-OH), methyl (-CH₃), and alpha-methylbenzyl groups. The interplay of these substituents dictates the regioselectivity and reactivity of the aromatic ring.
Investigation of Further Alkylation Products and Side Reactions
The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of 3-methylphenol (m-cresol) with styrene (B11656), often catalyzed by an acid catalyst such as an ion-exchange resin. google.com A common challenge in Friedel-Crafts alkylation is polyalkylation, where more than one alkyl group is introduced onto the aromatic ring. libretexts.orgyoutube.com This occurs because the initial alkyl group, in this case, the alpha-methylbenzyl group, further activates the ring, making it more susceptible to subsequent electrophilic attack. youtube.com
In the synthesis of this compound, the reaction conditions, particularly the molar ratio of the reactants, are crucial to control the extent of alkylation. google.com An excess of the phenol (B47542) substrate can help to minimize the formation of polyalkylated products. However, side reactions can still occur, leading to the formation of isomers and dialkylated species. For instance, further reaction of the desired product with another molecule of styrene could lead to the introduction of a second alpha-methylbenzyl group onto the ring. The potential positions for this second substitution would be ortho to the strongly activating hydroxyl group, provided there is no significant steric hindrance.
Side reactions can also include the formation of other isomers during the initial alkylation of 3-methylphenol. While the para-position to the hydroxyl group is often favored, some ortho-alkylation can also occur, leading to a mixture of products that require separation.
Influence of Substituents on Electrophilic Reactivity
The reactivity and regioselectivity of electrophilic substitution on the this compound ring are governed by the electronic and steric effects of the existing substituents.
Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group. libretexts.orgquora.com Its strong +M (mesomeric) effect significantly increases the electron density of the aromatic ring, making it highly nucleophilic and much more reactive than benzene (B151609). quora.comchemistryguru.com.sg
Methyl (-CH₃) group: This is a weakly activating, ortho-, para-directing group due to its +I (inductive) effect and hyperconjugation. libretexts.orgchemistryguru.com.sg
alpha-Methylbenzyl group: This is an alkyl group and, like the methyl group, is activating and ortho-, para-directing. chemguide.co.uk
In this compound, the hydroxyl group is the most powerful activating group and will primarily direct incoming electrophiles to the positions ortho to it (positions 2 and 6). Position 4 is already occupied by the alpha-methylbenzyl group. The methyl group at position 3 and the alpha-methylbenzyl group at position 4 also influence the substitution pattern.
The combined directing effects of the substituents are summarized in the table below:
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | 1 | +M > -I (Strongly Activating) | Ortho, Para |
| -CH₃ | 3 | +I (Weakly Activating) | Ortho, Para |
| -CH(CH₃)Ph | 4 | +I (Activating) | Ortho, Para |
Considering the positions on the ring for a further electrophilic substitution:
Position 2: Ortho to the -OH group and ortho to the -CH(CH₃)Ph group. This position is electronically favored.
Position 5: Meta to the -OH group, ortho to the -CH₃ group, and meta to the -CH(CH₃)Ph group. This position is less favored.
Position 6: Ortho to the -OH group and meta to the -CH₃ group. This position is electronically favored.
Therefore, incoming electrophiles are most likely to attack positions 2 and 6, with the final product distribution also being influenced by steric hindrance from the adjacent substituents. For instance, the bulky alpha-methylbenzyl group might sterically hinder attack at position 5 more than at position 2 or 6.
Reactivity at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site of reactivity, participating in reactions such as acylation and etherification.
Acylation and Etherification Reactions
Acylation: The hydroxyl group can be acylated to form a phenolic ester. This reaction typically involves reacting the phenol with an acyl chloride or a carboxylic anhydride. ucalgary.ca The reaction can be carried out under basic conditions (e.g., Schotten-Baumann reaction) or with an acid catalyst. Phase-transfer catalysis has also been shown to be an effective method for the O-acylation of phenols. tandfonline.com
Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. Other methods for phenol etherification include reactions with alkyl carboxylates in the presence of a carboxylic acid salt. google.com
Differentiation between C-Acylation and O-Acylation Pathways
Phenols are bidentate nucleophiles, meaning they can react at two positions during acylation: at the hydroxyl group (O-acylation) to form an ester, or on the aromatic ring (C-acylation) to form a hydroxyaryl ketone. ucalgary.ca
The pathway taken depends on the reaction conditions:
O-Acylation is generally favored under kinetic control, meaning it is the faster reaction. It can be promoted by base catalysis, which increases the nucleophilicity of the phenol by deprotonating it, or by acid catalysis which increases the electrophilicity of the acylating agent. ucalgary.ca
C-Acylation , a type of Friedel-Crafts reaction, is favored under thermodynamic control, as the resulting aryl ketone is typically more stable than the phenolic ester. ucalgary.ca This pathway usually requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ucalgary.caajptr.com
A significant reaction that highlights the interplay between these two pathways is the Fries rearrangement . sigmaaldrich.comwikipedia.org In this reaction, a phenolic ester (the product of O-acylation) rearranges to form an o- or p-hydroxyaryl ketone (the product of C-acylation) in the presence of a Lewis acid catalyst. sigmaaldrich.comlscollege.ac.inorganic-chemistry.org The regioselectivity of the Fries rearrangement can often be controlled by temperature, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.orglscollege.ac.in The reversibility of the Fries rearrangement has also been demonstrated under certain conditions. uni-stuttgart.de For this compound, a Fries rearrangement of its acetate (B1210297) ester would be expected to yield acylated phenols, with the acyl group likely entering at the ortho positions (2 or 6) relative to the hydroxyl group.
| Reaction Type | Control | Catalyst | Product |
| O-Acylation | Kinetic | Base or Acid | Phenolic Ester |
| C-Acylation | Thermodynamic | Lewis Acid (e.g., AlCl₃) | Hydroxyaryl Ketone |
| Fries Rearrangement | Thermodynamic | Lewis Acid (e.g., AlCl₃) | Hydroxyaryl Ketone |
Reactions Involving the alpha-Methylbenzyl Moiety
The alpha-methylbenzyl group also possesses reactive sites. The benzylic carbon atom is susceptible to oxidation. Strong oxidizing agents can potentially cleave the bond between the benzylic carbon and the phenolic ring or oxidize the benzylic carbon to a carbonyl group.
Reactions can also occur on the phenyl ring of the alpha-methylbenzyl group. However, this ring is less activated towards electrophilic substitution compared to the highly activated phenolic ring of the main structure. Therefore, under typical electrophilic substitution conditions, reactions are expected to occur preferentially on the phenolic ring.
Furthermore, domino reactions involving α-methylbenzyl alcohols have been reported, suggesting that under specific catalytic conditions, the alpha-methylbenzyl moiety could participate in more complex transformations. bohrium.com
Theoretical Frameworks for Structure-Reactivity Correlations (e.g., Hammett Plots, Linear Free Energy Relationships)
The reactivity of a substituted phenol is intricately linked to the electronic properties of its substituents. The alpha-methylbenzyl group at the 4-position and the methyl group at the 3-position of this compound play a crucial role in modulating the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. To quantify these effects, theoretical frameworks such as the Hammett equation and Linear Free Energy Relationships (LFERs) are employed.
The Hammett equation is a powerful tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. viu.cawikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (k₀ or K₀) through a substituent constant (σ) and a reaction constant (ρ). viu.ca The equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
The substituent constant (σ) is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. The reaction constant (ρ) reflects the sensitivity of a given reaction to these electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (build-up of negative charge in the transition state), whereas a negative ρ value suggests the reaction is favored by electron-donating groups (build-up of positive charge in the transition state). wikipedia.org
For phenols, the ionization in water is a common reference reaction, with a ρ value of +2.008. wikipedia.org This positive value signifies that electron-withdrawing substituents increase the acidity of the phenol by stabilizing the resulting phenoxide anion.
The following interactive table provides Hammett constants for various substituents, illustrating their electronic effects on a benzene ring. This allows for a qualitative understanding of how the alpha-methylbenzyl group might influence the reactivity of the phenol.
Interactive Data Table: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NO₂ | 0.71 | 0.78 | Electron-withdrawing |
| -CN | 0.56 | 0.66 | Electron-withdrawing |
| -Cl | 0.37 | 0.23 | Electron-withdrawing |
| -Br | 0.39 | 0.23 | Electron-withdrawing |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Electron-donating |
| -OCH₃ | 0.12 | -0.27 | Electron-donating (para) |
| -NH₂ | -0.16 | -0.66 | Electron-donating |
Data sourced from various compilations of Hammett constants.
Linear Free Energy Relationships (LFERs) extend the principles of the Hammett equation to a broader range of reactions and systems. viu.ca They are based on the assumption that the change in Gibbs free energy for a series of related reactions is linearly proportional to the change in free energy of a reference reaction. viu.ca For phenolic compounds, LFERs can be used to correlate various properties, such as their antioxidant activity, with their structural features.
The antioxidant activity of phenols often involves the donation of a hydrogen atom from the hydroxyl group to a free radical. The ease of this donation is related to the O-H bond dissociation enthalpy (BDE). Electron-donating substituents, like the alpha-methylbenzyl and methyl groups in this compound, increase the electron density on the phenolic oxygen, which can influence the BDE and, consequently, the antioxidant capacity. Studies on various phenolic compounds have shown that their radical scavenging activities are correlated with thermodynamic parameters like BDE, ionization potential (IP), and proton affinity (PA). plos.org
The acidity of the phenolic proton, represented by its pKa value, is another key parameter governed by structure-reactivity relationships. Electron-donating groups are expected to decrease the acidity (increase the pKa) of the phenol by destabilizing the phenoxide anion. The table below presents the pKa values for phenol and some related substituted phenols to provide a comparative context for the acidity of this compound.
Interactive Data Table: pKa Values of Selected Phenols in Water
| Compound | pKa |
| Phenol | 9.95 |
| 3-Methylphenol (m-cresol) | 10.09 |
| 4-Methylphenol (p-cresol) | 10.26 |
| 4-Nitrophenol | 7.15 |
| 2,4-Dinitrophenol | 4.11 |
Data sourced from IUPAC and other chemical databases. organicchemistrydata.org
Based on the data for methyl-substituted phenols, it can be inferred that this compound would have a pKa value slightly higher than that of phenol, reflecting the electron-donating nature of its substituents.
Derivatization and Functionalization Strategies for 3 Methyl 4 Alpha Methylbenzyl Phenol
Synthesis of Esters and Ethers as Advanced Intermediates
The phenolic hydroxyl group is a primary site for derivatization, allowing for the synthesis of a wide array of esters and ethers. These derivatives often serve as crucial intermediates in multi-step synthetic pathways.
The conversion of phenols to esters, known as esterification, can be challenging when using carboxylic acids directly under standard Fischer esterification conditions due to the lower nucleophilicity of the phenolic oxygen compared to that of alcohols. youtube.com To overcome this, more reactive acylating agents are typically employed, such as acyl chlorides or acid anhydrides. youtube.comlibretexts.org The reaction with an acyl chloride is vigorous and produces the corresponding ester and hydrogen chloride. libretexts.org Alternatively, the phenol (B47542) can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide, which then readily reacts with the acylating agent. youtube.com
Etherification of 3-Methyl-4-(alpha-methylbenzyl)phenol can be achieved through various methods. A common approach is the Williamson ether synthesis, where the corresponding phenoxide ion reacts with an alkyl halide. Another method involves Ullmann-type coupling reactions, which are particularly useful for the synthesis of diaryl ethers. nih.gov Recent developments in synthetic methodology have also introduced photocatalyzed C-O bond cleavage strategies for the deprotection of phenolic ethers, which highlights the importance of ether formation as a means of protecting the hydroxyl group during synthesis. acs.org
Table 1: Representative Esterification and Etherification Reactions for Phenols
| Reaction Type | Reagents | Catalyst | General Products |
|---|---|---|---|
| Esterification | Carboxylic Acid | Concentrated H₂SO₄ or dry HCl | Phenyl Ester |
| Acyl Chloride | None or Pyridine | Phenyl Ester | |
| Acid Anhydride | Warming or Base (e.g., NaOH) | Phenyl Ester | |
| Transesterification | Ester | Acid or Base (e.g., K₂HPO₄, Na₂CO₃) | Phenyl Ester |
| Etherification (Williamson) | Alkyl Halide | Base (to form phenoxide) | Alkyl Phenyl Ether |
| Etherification (Ullmann) | Aryl Halide | Copper catalyst | Diaryl Ether |
Introduction of Diverse Chemical Functionalities onto the Core Structure
Beyond the phenolic hydroxyl group, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The directing effects of the existing substituents (hydroxyl, methyl, and alpha-methylbenzyl groups) will influence the position of the incoming electrophile.
Common electrophilic aromatic substitution reactions that can be applied to this core structure include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the aromatic ring.
Halogenation: Employing elemental halogens (e.g., Br₂ or Cl₂) with a Lewis acid catalyst to add a halogen atom (e.g., -Br, -Cl) to the ring.
Sulfonation: Reacting with fuming sulfuric acid to install a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
The specific regioselectivity of these reactions on the this compound core would need to be determined empirically, as the directing effects of the three substituents can be complex.
Preparation of Chiral Derivatives and Enantioselective Synthesis Approaches
The presence of a stereocenter at the benzylic carbon of the alpha-methylbenzyl group means that this compound exists as a pair of enantiomers. The separation of these enantiomers or the enantioselective synthesis of one isomer is often a key objective in pharmaceutical and materials science applications.
One common strategy for separating enantiomers is through the formation of diastereomers by reacting the racemic mixture with a chiral derivatizing agent. researchgate.net For a phenolic compound, a chiral carboxylic acid or its derivative could be used to form diastereomeric esters, which can then be separated by chromatography. After separation, the chiral auxiliary can be removed to yield the enantiomerically pure phenol.
Enantioselective synthesis aims to produce a single enantiomer directly. A key step in the synthesis of related chiral compounds, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid, involves the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst, such as a rhodium complex with a chiral ligand like Me-DuPHOS. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound, for instance, by asymmetric reduction of a corresponding ketone precursor. Biocatalytic methods, using enzymes from organisms like Daucus carota root, have also been successfully employed for the stereoselective reduction of acetophenones to chiral α-methylbenzyl alcohols, achieving high enantiomeric excesses. researchgate.net
Table 2: Approaches for Chiral Separation and Synthesis
| Approach | Method | Description |
|---|---|---|
| Chiral Separation | Diastereomer Formation | Reaction with a chiral derivatizing agent (e.g., S-(-)-alpha-methylbenzyl isocyanate) to form diastereomers, followed by separation via chromatography and removal of the chiral auxiliary. researchgate.net |
| Enantioselective Synthesis | Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Rh-Me-DuPHOS) to stereoselectively reduce a prochiral precursor. nih.gov |
| Biocatalysis | Employment of enzymes (e.g., from Daucus carota) for the enantioselective reduction of a ketone to a chiral alcohol. researchgate.net |
Derivatization for Enhanced Analytical Detectability and Separation
In analytical chemistry, particularly for chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, and detector response of phenolic compounds. sigmaaldrich.com
For GC analysis, the polar hydroxyl group of this compound can be converted into a less polar and more volatile derivative. Common derivatization reactions for phenols in GC include:
Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) ether. sigmaaldrich.com
Alkylation: Conversion to methyl ethers using reagents like diazomethane. epa.gov
Acylation: Formation of esters with reagents like pentafluorobenzoyl chloride (PFBCI), which is particularly useful for electron capture detection (ECD) due to the introduction of multiple fluorine atoms. nih.gov
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. nih.gov Reagents like dansyl chloride are used to create highly fluorescent derivatives, significantly lowering the limits of detection. researchgate.net The choice of derivatizing agent depends on the analytical instrumentation available and the desired sensitivity. nih.gov
Table 3: Common Derivatization Reagents for Analytical Purposes
| Technique | Reagent | Derivative Formed | Purpose |
|---|---|---|---|
| GC | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ether | Increase volatility and thermal stability sigmaaldrich.com |
| GC | Diazomethane | Methyl Ether | Increase volatility epa.gov |
| GC | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ether | Enhance sensitivity for ECD epa.gov |
| GC | Pentafluorobenzoyl chloride (PFBCI) | Pentafluorobenzoyl Ester | Enhance sensitivity for ECD nih.gov |
| HPLC | Dansyl chloride | Dansyl Ester | Introduce a fluorophore for fluorescence detection researchgate.net |
Applications in Chemical Technologies and Material Science
Application as Selective Extractants in Hydrometallurgy
Substituted phenols, structurally similar to 3-Methyl-4-(alpha-methylbenzyl)phenol, have demonstrated significant efficacy as selective extractants for valuable alkali metals from brine solutions. Research has particularly focused on compounds like 4-tert-butyl-2-(α-methylbenzyl)phenol (t-BAMBP) and 4-ethyl-2-(α-methylbenzyl)phenol, which share the core functional groups responsible for selective metal ion extraction.
Extraction of Specific Metal Ions from Brine Solutions (e.g., Rubidium, Cesium)
The extraction of alkali metals using substituted phenols like t-BAMBP follows a specific order of selectivity: Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. mdpi.com This selectivity is crucial for isolating high-value metals such as rubidium and cesium from brines that contain high concentrations of potassium and sodium.
In studies using t-BAMBP, high extraction rates for cesium and rubidium have been achieved. For instance, from a brine solution with a high potassium concentration (over 80 g/L), extraction rates of 99.81% for cesium and 98.09% for rubidium were reported after a five-stage countercurrent extraction process. mdpi.com Another study on a synthetic brine solution containing 20 mg/L Cs, 200 mg/L Rb, and 5 g/L K found that over 99% of cesium and rubidium were extracted. researchgate.net
The effectiveness of these extractants is evident in their ability to significantly reduce the concentration ratios of interfering ions. For example, the concentration ratio of potassium to cesium in one study was decreased from 216 in the feed solution to 42 in the loaded organic solution. researchgate.net Similarly, the potassium to rubidium ratio was reduced from 22 to 4.3. researchgate.net
A newer extractant, 4-ethyl-2-(α-methylbenzyl)phenol, developed to reduce the steric hindrance of the tert-butyl group, has also shown excellent separation performance for rubidium and potassium, achieving a single-stage extraction rate for rubidium of over 76.0%. e3s-conferences.org
Mechanisms of Solvent Extraction and Complexation
The extraction of metal ions by phenolic extractants is a form of solvent extraction, also known as liquid-liquid extraction. nih.govresearchgate.net This process relies on the differential distribution of metal ions between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase containing the extractant. nih.govresearchgate.net
The underlying mechanism for the extraction of alkali metals by substituted phenols is a cation exchange process. acs.org The phenolic hydroxyl group of the extractant molecule provides a proton (H⁺) that is exchanged for a metal cation (M⁺) from the aqueous phase. This reaction can be represented by the following general equation:
M⁺(aq) + HR(org) ⇌ MR(org) + H⁺(aq)
Here, HR represents the phenolic extractant in the organic phase, and MR is the metal-extractant complex formed in the organic phase. The efficiency of this exchange is heavily influenced by the pH of the aqueous solution; higher alkalinity generally favors the forward reaction, leading to increased metal extraction.
Optimization of Extraction Efficiency and Selectivity Factors
The efficiency and selectivity of the extraction process are dependent on several key parameters. Optimization of these factors is critical for achieving high recovery of the target metal ions while minimizing the co-extraction of impurities.
Key Optimization Parameters:
| Parameter | Optimal Condition/Effect on Extraction | Source |
| Alkalinity (NaOH concentration) | The extraction rates of both cesium and rubidium increase significantly with increasing NaOH concentration, reaching an optimum at around 0.5 mol/L. | mdpi.com |
| Extractant Concentration | Higher concentrations of the extractant in the organic phase lead to increased extraction efficiency for the target metal ions. | researchgate.net |
| Organic/Aqueous Volume Ratio (O/A Ratio) | Increasing the O/A ratio generally enhances the extraction rates of cesium, rubidium, and potassium. An optimal O/A ratio of 3:1 has been reported for maximizing extraction while managing solvent use. | mdpi.comresearchgate.net |
| Contact Time | The kinetics of both extraction and stripping are typically fast, with equilibrium often reached within a few minutes. A contact time of 1 to 3 minutes is generally sufficient. | mdpi.come3s-conferences.org |
The separation factor (β), which quantifies the ability of the extractant to separate two different metal ions, is a critical measure of selectivity. For the separation of cesium and rubidium from potassium using t-BAMBP, separation factors of 139 for Cs/K and 11 for Rb/K have been reported under optimized conditions. researchgate.net For 4-ethyl-2-(α-methylbenzyl)phenol, the separation coefficient for rubidium over potassium can reach more than 26. e3s-conferences.org
Role in Polymer Stabilization and Antioxidant Applications
Phenolic compounds, particularly sterically hindered phenols, are widely utilized as primary antioxidants in the polymer industry. cambridge.org Their function is to protect polymers from degradation caused by oxidation during processing and throughout the service life of the material. chemrxiv.org While direct studies on this compound are limited, its structural features as a styrenated phenol (B47542) suggest analogous applications and mechanisms of action.
Utilization as Additives in Polymer Formulations
Styrenated phenols are economical and effective non-staining antioxidants used in a variety of polymer systems. rubbermalaysia.com They are incorporated as additives to stabilize a wide range of elastomers and plastics. google.com
Examples of Polymer Systems Utilizing Styrenated Phenol Antioxidants:
| Polymer Type | Specific Examples | Application of Antioxidant | Source |
| Synthetic Rubbers | Styrene-Butadiene Rubber (SBR), Polybutadiene Rubber (PBR) | Used as a stabilizer during production and to prevent degradation in finished products like tires and shoe soles. | rubbermalaysia.com |
| Plastics | Polypropylene, Polyethylene, Polystyrene | Added to enhance thermal stability during processing and to extend the material's lifespan. | google.com |
| Adhesives and Lubricants | Various formulations | Acts as a stabilizer to prevent oxidative breakdown. | rubbermalaysia.com |
These phenolic additives are valued for their high color stability, making them suitable for use in white and light-colored rubber and plastic applications. rubbermalaysia.com
Mechanisms of Antioxidant Action in Polymeric Systems
The primary role of phenolic antioxidants is to interrupt the free-radical chain reactions that lead to polymer degradation. google.com This degradation is often initiated by heat, light, or mechanical stress, which generates highly reactive free radicals within the polymer matrix.
The antioxidant action of a hindered phenol like this compound proceeds via a hydrogen atom transfer (HAT) mechanism:
Initiation: A free radical (R•) is formed in the polymer chain.
Propagation: This radical reacts with oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical, thus propagating the degradation cycle.
Termination: The phenolic antioxidant (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxy radical. nih.gov This neutralizes the radical and stops the chain reaction.
ROO• + ArOH → ROOH + ArO•
The resulting phenoxy radical (ArO•) is significantly less reactive than the initial peroxy radical. Its stability is enhanced by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the bulky substituents (like the alpha-methylbenzyl group). cambridge.org This steric hindrance prevents the phenoxy radical from initiating new degradation chains, effectively terminating the oxidative process.
Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials
This compound, a member of the styrenated phenol family, serves as a versatile intermediate in the synthesis of a variety of specialty chemicals and advanced materials. Its unique structure, featuring a hydroxyl group for reactivity, a methyl group, and a bulky alpha-methylbenzyl substituent, allows for its incorporation into complex molecular architectures. The presence of these functional groups provides a pathway for creating materials with tailored properties.
The alkylation of phenols, such as m-cresol (B1676322), with styrene (B11656) is a known method to produce styrenated phenols. osti.gov These compounds, in general, find use as antioxidants and stabilizers in the plastics industry. pcc.eu While specific research on this compound is limited, its structural similarity to other styrenated phenols suggests its potential as a building block for higher-value chemical products. The reaction of phenols with styrene can be catalyzed by various acids to yield a mixture of mono-, di-, and tri-styrenated products. pcc.eu
Precursors for Functional Plastics and Resins
Substituted phenols are fundamental components in the production of phenolic resins, which are known for their thermal stability and chemical resistance. oregonstate.edu Phenolic resins are synthesized through the reaction of phenols with aldehydes, most commonly formaldehyde. chemicalbook.com The properties of the resulting resin can be significantly influenced by the structure of the phenolic precursor. oregonstate.edu
While direct studies on the use of this compound in the synthesis of functional plastics and resins are not extensively documented in publicly available literature, its structure suggests potential applications. The phenolic hydroxyl group can participate in condensation polymerization with aldehydes to form a polymer backbone. The methyl and alpha-methylbenzyl groups would act as substituents on the aromatic ring, influencing the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Styrenated phenols, as a class, are used in the formulation of various resins. ineos.com For instance, they can be incorporated into epoxy resin formulations as curing agents or plasticizers. google.com The bulky alpha-methylbenzyl group in this compound could impart increased flexibility and impact resistance to the cured resin.
The general reaction for the formation of phenolic resins from substituted phenols is presented below:
| Reactants | Catalyst | Product |
|---|---|---|
| Substituted Phenol + Aldehyde | Acid or Base | Phenolic Resin + Water |
The specific conditions and the resulting polymer properties would depend on the exact formulation and processing parameters.
Building Blocks for Organometallic Complexes or Ligands
The phenolic hydroxyl group of this compound provides a site for coordination with metal ions, making it a potential building block for organometallic complexes and ligands. Phenols can be deprotonated to form phenoxide anions, which are excellent ligands for a wide range of metals. nih.gov The resulting metal-phenoxide complexes have diverse applications in catalysis, materials science, and biomedical fields. nih.gov
The synthesis of organometallic complexes often involves the reaction of a metal precursor with a ligand containing a suitable donor atom. In the case of this compound, the oxygen atom of the hydroxyl group can act as the donor. The substituents on the phenyl ring, namely the methyl and alpha-methylbenzyl groups, can influence the electronic and steric properties of the resulting complex. These properties, in turn, affect the stability, reactivity, and catalytic activity of the organometallic compound.
For example, sterically hindered phenol-based ligands are known to stabilize metal centers and influence the selectivity of catalytic reactions. researchgate.net The bulky alpha-methylbenzyl group in this compound could be leveraged to create sterically demanding ligand environments around a metal center.
While specific organometallic complexes derived from this compound are not widely reported, the general principles of coordination chemistry suggest its utility in this area. The formation of such complexes can be represented by the following general equation:
| Reactants | Product |
|---|---|
| n [this compound] + Metal Precursor (MXy) | [M(O-R)nXy-n] + n HX |
Further functionalization of the phenol or the alpha-methylbenzyl group could lead to the synthesis of multidentate ligands capable of forming even more stable and complex organometallic structures.
Environmental Fate and Abiotic Transformation of 3 Methyl 4 Alpha Methylbenzyl Phenol
Non-Biological Degradation Pathways in the Environment
The breakdown of 3-Methyl-4-(alpha-methylbenzyl)phenol in the environment, independent of biological activity, is primarily driven by photolysis, hydrolysis, and oxidation. These processes can lead to the transformation of the parent compound into various degradation products.
Photolytic Degradation Processes
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. For phenolic compounds, direct photolysis can occur when the molecule absorbs light at wavelengths present in sunlight. This absorption can excite the molecule to a higher energy state, leading to bond cleavage and transformation.
Research on substituted phenols has shown that direct UV photolysis can lead to the formation of various intermediates. For instance, the exposure of phenol (B47542) to UV light has been demonstrated to form 2-butene-1,4-dial, although this transformation is more efficient when hydroxyl radicals are also present. pnas.org The rate and extent of photolytic degradation of this compound would be influenced by factors such as the intensity and wavelength of sunlight, the presence of photosensitizing agents in the water, and the water's clarity.
In the presence of other substances, such as titanium dioxide (TiO2), photocatalysis can significantly enhance the degradation of phenolic compounds. epa.gov This process involves the generation of highly reactive hydroxyl radicals upon the illumination of the catalyst, which then attack the phenol molecule. While specific studies on this compound are limited, the general principles of phenol photochemistry suggest it would be susceptible to both direct and indirect photolytic degradation in sunlit surface waters.
Hydrolytic Stability and Reactions
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of an organic compound to hydrolysis is dependent on the presence of hydrolyzable functional groups and the pH of the surrounding medium.
Phenols, in general, are considered to be relatively stable to hydrolysis under typical environmental pH conditions (pH 4-9). nih.gov The phenolic hydroxyl group itself is not readily displaced by water. Therefore, this compound is expected to be hydrolytically stable in most natural aquatic environments. Significant hydrolysis would likely only occur under highly acidic or alkaline conditions, which are not typical for most environmental compartments.
Oxidative Transformation in Abiotic Systems
Oxidative transformation is a major degradation pathway for phenolic compounds in the environment. This process involves the reaction of the compound with various oxidants present in water, soil, and the atmosphere. Key environmental oxidants include hydroxyl radicals (•OH), singlet oxygen, and metal oxides. nih.govresearchgate.net
Hydroxyl radicals are highly reactive and non-selective oxidants that can be generated through various photochemical processes in sunlit waters. pnas.org The reaction of hydroxyl radicals with phenols is typically rapid and can lead to the formation of hydroxylated and ring-opened products. pnas.orgmdpi.com For this compound, oxidation by hydroxyl radicals would likely initiate by hydrogen abstraction from the phenolic hydroxyl group or by addition to the aromatic ring, leading to a cascade of further reactions.
The presence of electron-donating groups, such as the methyl and alpha-methylbenzyl substituents on the phenol ring, can influence the rate of oxidation. mdpi.com These groups can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack by oxidants. mdpi.com In soil and sediment, manganese oxides can also act as significant oxidants for phenolic compounds. rsc.org
Transport and Distribution in Environmental Compartments
Adsorption and Desorption Behavior in Soil and Sediment
The tendency of a chemical to bind to soil and sediment particles is a key process that affects its mobility, bioavailability, and persistence. This process, known as adsorption, is influenced by the chemical's properties and the characteristics of the soil or sediment, such as organic carbon content and pH.
For non-ionizable organic compounds, adsorption to soil is often correlated with their hydrophobicity, which is quantified by the octanol-water partition coefficient (Kow). However, for ionizable compounds like phenols, the situation is more complex. The extent of ionization, which is pH-dependent, can significantly affect adsorption. epa.gov
The adsorption of substituted phenols to soil is generally found to increase with the introduction of hydrophobic groups to the phenol molecule. semanticscholar.org Therefore, the methyl and alpha-methylbenzyl groups on this compound are expected to enhance its adsorption to soil organic matter compared to unsubstituted phenol. The primary mechanisms for the adsorption of phenols to soil include hydrophobic partitioning and hydrogen bonding. semanticscholar.org
The mobility of a chemical in soil is often categorized based on its organic carbon-normalized soil-water partition coefficient (Koc). chemsafetypro.com A higher Koc value indicates stronger adsorption and lower mobility. chemsafetypro.com
Table 1: Estimated Soil Mobility Classification based on Koc for Substituted Phenols
| Log Koc | Mobility Class |
| < 1.5 | Very High |
| 1.5 - 2.5 | High |
| 2.5 - 3.5 | Moderate |
| 3.5 - 4.5 | Low |
| > 4.5 | Immobile |
This table provides a general classification for the mobility of organic compounds in soil based on their Koc values. The specific Koc for this compound would need to be experimentally determined.
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The potential for a chemical to volatilize from water is described by its Henry's Law Constant (HLC). osti.gov The HLC relates the concentration of a chemical in the air to its concentration in water at equilibrium. osti.gov A higher HLC indicates a greater tendency to partition into the air.
For volatilization from soil, the process is more complex and is influenced by the chemical's vapor pressure, its adsorption to soil particles, and environmental factors such as temperature and soil moisture.
Persistence under Abiotic Environmental Conditions
The persistence of a chemical compound in the environment is determined by its resistance to various degradation processes. For the compound this compound, its persistence is influenced by abiotic transformation pathways, including hydrolysis, photolysis, and oxidation. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific experimental data on the abiotic degradation of this particular compound.
The following subsections discuss the expected behavior of this compound under various abiotic conditions based on the general chemistry of phenols and related compounds. It is crucial to note that the absence of specific data necessitates a qualitative discussion rather than a quantitative assessment.
Hydrolysis:
Phenols are generally considered to be resistant to hydrolysis under typical environmental pH conditions (pH 4-9) because the carbon-oxygen bond of the hydroxyl group attached to the aromatic ring is very stable. Therefore, it is expected that this compound would not undergo significant hydrolytic degradation.
Photolysis:
Substituted phenols can undergo direct photolysis upon absorption of sunlight, particularly UV radiation. The rate and extent of photolysis are dependent on factors such as the light absorption characteristics of the molecule, the presence of photosensitizers in the water, and the intensity of solar radiation. While specific studies on the photolysis of this compound are not available, research on other substituted phenols indicates that photodegradation can be a relevant environmental fate process. For example, some studies have shown that the presence of electron-donating groups, such as methyl groups, can influence the rate of photolytic degradation of phenolic compounds.
Oxidation:
In the environment, phenolic compounds can be oxidized by various reactive species, most notably hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters. The rate of oxidation is highly dependent on the specific substituents on the phenol ring. Electron-donating groups, like the methyl and alpha-methylbenzyl groups in the target compound, are generally known to increase the susceptibility of the phenolic ring to electrophilic attack by oxidizing agents. This suggests that oxidation by hydroxyl radicals could be a potential degradation pathway for this compound. However, without experimental rate constants, the significance of this pathway cannot be quantified.
Data Tables:
Due to the lack of specific experimental data for the abiotic transformation of this compound in the scientific literature, it is not possible to provide quantitative data tables for its persistence under various abiotic conditions. The table below is included to illustrate the type of data that would be necessary for a thorough assessment of the compound's environmental persistence.
Table 1: Illustrative Data Table for Abiotic Degradation of this compound (Hypothetical Data)
| Transformation Process | Condition | Rate Constant | Half-life | Reference |
|---|---|---|---|---|
| Hydrolysis | pH 7, 25°C | Data Not Available | Data Not Available | N/A |
| Direct Photolysis | Simulated Sunlight | Data Not Available | Data Not Available | N/A |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nonylphenol |
Concluding Remarks and Future Research Perspectives for 3 Methyl 4 Alpha Methylbenzyl Phenol
Emerging Trends in Synthetic Organic Chemistry for Phenolic Compounds
The synthesis of phenolic compounds, including 3-Methyl-4-(alpha-methylbenzyl)phenol, is a dynamic field of research. Current trends focus on developing more efficient, selective, and environmentally friendly synthetic methods. numberanalytics.com One major area of development is the use of photocatalysis, where light is used to drive chemical reactions. researchgate.netcas.org This approach offers a greener alternative to traditional methods that often require harsh reaction conditions and toxic reagents. researchgate.net For instance, phenolates, the negatively charged ions of phenols, can act as potent reducing agents when excited by light, enabling a variety of chemical transformations. researchgate.net
Another significant trend is the advancement of metal-catalyzed cross-coupling reactions, which are crucial for creating the carbon-carbon bonds found in many complex phenolic compounds. nih.gov Researchers are continuously exploring new catalysts and reaction conditions to improve yields and selectivity. nih.gov Furthermore, the principles of green chemistry are increasingly being integrated into the synthesis of phenols, with a focus on using renewable starting materials and minimizing waste. numberanalytics.com The electrochemical transformation of substituted phenols is also gaining traction, providing novel pathways for synthesizing these valuable compounds. bohrium.com These emerging synthetic strategies could lead to more efficient and sustainable production of this compound and its derivatives.
Frontiers in Computational Chemistry for Molecular Design
Computational chemistry has become an indispensable tool in the design and study of new molecules. elsevier.combenthambooks.com For phenolic compounds like this compound, computational methods can predict a wide range of properties, from their three-dimensional structure to their reactivity and potential biological activity. nih.gov One of the key frontiers in this field is the use of quantum chemistry calculations, such as Density Functional Theory (DFT), to understand the electronic structure of molecules. researchgate.net This information is crucial for predicting how a molecule will behave in a chemical reaction and for designing new molecules with specific desired properties. nih.govresearchgate.net
Molecular docking and molecular dynamics simulations are other powerful computational techniques. nih.gov These methods allow scientists to model the interaction between a small molecule, such as a phenolic compound, and a biological target, like a protein or enzyme. nih.gov This is particularly valuable in drug discovery, as it can help identify new therapeutic candidates and optimize their structure to improve their efficacy and reduce side effects. elsevier.combenthambooks.com The integration of artificial intelligence and machine learning is also revolutionizing molecular design, enabling the rapid screening of vast virtual libraries of compounds to identify promising candidates for synthesis and testing. mdpi.com These computational approaches hold immense potential for designing novel derivatives of this compound with tailored properties for various applications.
Potential for Novel Applications and Technological Advancements
While the current applications of this compound are primarily in the realm of chemical synthesis and as a monomer for polymers, its unique structure suggests potential for a variety of novel applications. The phenolic group, combined with the bulky alpha-methylbenzyl substituent, could impart interesting properties to new materials. For example, substituted phenols are used in the synthesis of polymers and other advanced materials. numberanalytics.com Derivatives of this compound could potentially be developed into high-performance polymers with enhanced thermal stability or specific optical properties.
In the field of materials science, phenolic compounds have been investigated for their use in organic light-emitting devices (OLEDs). nih.gov The electronic properties of this compound could be tuned through chemical modification to make it suitable for such applications. Furthermore, the antimicrobial and antifungal properties of many phenolic compounds are well-documented. cymitquimica.com Research into the biological activity of this compound and its derivatives could lead to the development of new preservatives or antimicrobial agents. cymitquimica.com Other potential applications could include the development of novel sensors, as some substituted phenols have been shown to be effective in pH detection. researchgate.net The exploration of this compound in various technological fields could unlock new and valuable applications.
Interdisciplinary Research Opportunities
The study of this compound presents numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, materials science, and environmental science. Organic chemists can collaborate with computational chemists to design and synthesize novel derivatives with specific properties. elsevier.comnih.gov These new compounds could then be investigated by biologists and pharmacologists to assess their potential as therapeutic agents or for other biological applications. mdpi.com
In the realm of materials science, collaborations between chemists and engineers could lead to the development of new polymers and materials based on the this compound scaffold. numberanalytics.comnih.gov Environmental scientists could work with chemists to study the environmental fate and potential impact of this compound, as well as to develop methods for its detection and removal from wastewater. mdpi.comnih.gov The study of its potential toxicological effects would also require an interdisciplinary approach, involving toxicologists and environmental chemists. Such collaborative efforts are essential for fully exploring the potential of this compound and ensuring its safe and sustainable use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
